molecular formula C16H18BrNO3S B12115460 (3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine

(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine

Cat. No.: B12115460
M. Wt: 384.3 g/mol
InChI Key: GHCBGJDDWLVINA-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine is an organic compound with a complex structure that includes both aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the individual aromatic components. The process may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine has several scientific research applications:

Mechanism of Action

The mechanism by which (3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic groups may also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylphenyl)sulfonylamine
  • (5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine
  • (3,5-Dimethylphenyl)[(4-methylphenyl)sulfonyl]amine

Uniqueness

(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine is unique due to the presence of both bromine and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H18BrNO3S

Molecular Weight

384.3 g/mol

IUPAC Name

5-bromo-N-(3,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO3S/c1-10-5-11(2)7-13(6-10)18-22(19,20)16-9-14(17)12(3)8-15(16)21-4/h5-9,18H,1-4H3

InChI Key

GHCBGJDDWLVINA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC)C

Origin of Product

United States

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